Rubredoxin from Clostridium pasteurianum is a small nonheme iron protein that plays a crucial role in electron transfer processes within the cell. This protein is characterized by its unique structure and function, primarily serving as an electron acceptor. The iron atom in rubredoxin is coordinated by four cysteine residues, which are essential for its stability and reactivity. This protein is particularly significant in anaerobic organisms, where it participates in various metabolic pathways.
Clostridium pasteurianum is a species of bacteria known for its ability to survive in anaerobic conditions. It is often studied for its metabolic capabilities and the enzymes it produces, including rubredoxin. This organism is found in soil and can be involved in the fermentation of organic materials.
Rubredoxin is classified under electron transport proteins. It belongs to a broader category of iron-sulfur proteins but notably lacks acid-labile sulfide, distinguishing it from other similar proteins. Its primary function revolves around facilitating electron transfer reactions, which are vital for cellular respiration and metabolism.
The synthesis of rubredoxin typically involves recombinant DNA technology or purification from Clostridium pasteurianum cultures. The common methods include:
The expression system must be optimized to ensure proper folding and iron incorporation into the rubredoxin structure. Typically, the protein is expressed in a form that allows for easy purification while retaining its functional integrity.
Rubredoxin from Clostridium pasteurianum has a compact structure characterized by a single iron atom coordinated by four cysteine residues. The three-dimensional conformation of rubredoxin has been elucidated through techniques like X-ray crystallography.
The crystal structure of rubredoxin has been reported with a resolution of 1.5 Å, revealing details about the arrangement of amino acids and the iron center's coordination environment . This structural information is crucial for understanding how rubredoxin interacts with other molecules during electron transfer processes.
Rubredoxin participates in various biochemical reactions, primarily involving electron transfer. It acts as an electron donor or acceptor in redox reactions, facilitating the conversion of substrates during metabolic processes.
The redox potential of rubredoxin allows it to engage in electron transfer with various partners, including flavoproteins and other metalloproteins. Its ability to undergo oxidation and reduction without significant structural changes makes it an efficient participant in metabolic pathways.
The mechanism by which rubredoxin functions involves the transfer of electrons from donor molecules to acceptor molecules. In this process, the iron atom within rubredoxin undergoes oxidation and reduction, cycling between different oxidation states.
Studies have shown that rubredoxin can stabilize radical intermediates during electron transfer reactions, enhancing its efficiency as an electron carrier . This stabilization is critical for facilitating reactions that would otherwise be energetically unfavorable.
Rubredoxin is typically a small protein with a molecular weight around 6 kDa. Its solubility in aqueous solutions makes it readily available for biochemical reactions.
Relevant studies have characterized its stability and reactivity under various conditions, providing insights into its functional roles within anaerobic metabolism .
Rubredoxin has several applications in scientific research:
Rubredoxin from Clostridium pasteurianum (CpRd) is a small (54 amino acid) electron transfer protein characterized by its simple iron-sulfur center. Its primary sequence contains several highly conserved motifs essential for structural integrity and function. The most critical feature is the presence of four cysteine residues at positions 6, 9, 39, and 42, which coordinate the iron atom in a tetrahedral arrangement (FeS₄ complex) [1] [2]. Adjacent to these cysteines are two universally conserved glycine residues at positions 10 and 43. Glycine's lack of a β-carbon side chain is crucial here, as bulkier residues would cause steric clashes with neighboring peptide carbonyl groups [2] [3]. Sequence alignment across rubredoxins reveals additional conserved hydrophobic residues that form a structural core around the metal site, while surface residues exhibit greater variability. This conservation pattern underscores evolutionary optimization for maintaining the geometry and solvent accessibility of the redox-active center.
Table 1: Conserved Motifs in Clostridium pasteurianum Rubredoxin
Residue Position | Amino Acid | Structural/Functional Role | Conservation Level |
---|---|---|---|
Cys6 | Cysteine | Fe ligand coordination (site I) | Absolute |
Cys9 | Cysteine | Fe ligand coordination (site I) | Absolute |
Gly10 | Glycine | Prevents steric clash; maintains loop conformation | Absolute |
Cys39 | Cysteine | Fe ligand coordination (site II) | Absolute |
Cys42 | Cysteine | Fe ligand coordination (site II) | Absolute |
Gly43 | Glycine | Prevents steric clash; maintains loop conformation | Absolute |
Leu41 | Leucine | Forms hydrophobic gate; regulates water access | High |
High-resolution X-ray crystallography has provided atomic-level insights into CpRd's structure and the functional consequences of mutations. The native oxidized CpRd crystallizes in space group H3 with unit cell parameters a = 64.115 Å, c = 32.183 Å and diffracts to 1.50 Å resolution. Its structure reveals a β-sheet core surrounding the Fe(III) center coordinated by four cysteine sulfurs [10]. Mutational studies targeting conserved glycines (G10A, G43A, G10V, G43A) demonstrate significant structural perturbations:
Table 2: Crystallographic Data for Native and Mutant CpRd Structures
Protein Form | Space Group | Unit Cell Parameters (Å) | Resolution (Å) | Key Structural Perturbations |
---|---|---|---|---|
Native (Oxidized) | H3 | a=64.115, c=32.183 | 1.50 | Reference structure; Fe(III)-S₄ site; defined H-bond network |
G10A Mutant | R3 | a=64.3, c=32.9 | ~1.90* | Minor backbone shifts near residue 10 |
G43A Mutant | R3 | a=64.4, c=32.8 | ~1.90* | Minor backbone shifts near residue 43 |
G10VG43A Mutant | P43₂1₂ | a=61.9, c=80.5 | 1.90 | Peptide bond inversion (9-10); loss of 10N-H···O6 H-bond; altered 11N-H···S9 H-bond; reduced packing |
Native (Reduced) | H3 | a=64.1, c=32.2 | 1.55 | Fe(II)-S₄ site; expanded Fe-S bonds; increased NH···S H-bonding; Leu41 sidechain rotation |
Note: Exact resolution for G10A and G43A mutants not explicitly stated in sources; ~1.90 Å is inferred based on methodology described for related structures [2] [3]. Reduced native structure included for redox comparison [10].
The Fe(SCys)₄ center in CpRd exhibits a striking pseudo-twofold symmetry. The iron atom is coordinated by two pairs of cysteine ligands: Cys6–Cys9 and Cys39–Cys42. These pairs reside on structurally similar loops that form an approximate local twofold axis passing through the iron atom and the sulfur atom of Cys6. This symmetry is reflected in the similar Fe-S bond lengths and S-Fe-S bond angles within each pair [1] [2] [8]. The loops housing the Cys-X-Y-Cys motifs (where X and Y are typically small or flexible residues like Gly) adopt similar conformations, further emphasizing the local symmetry. This symmetrical arrangement optimizes the electronic structure of the iron site for efficient electron transfer by minimizing geometric strain and providing a balanced electrostatic environment. Structural studies on metal-substituted CpRd (e.g., Zn²⁺, Ga³⁺, In³⁺) and the homologous desulforedoxin confirm that the tetrahedral M(SCys)₄ geometry is remarkably robust, although precise metal-sulfur bond lengths and angles adjust according to the ionic radius and electronic preferences of the metal ion [8]. This adaptability while maintaining the core symmetry highlights the design efficiency of the rubredoxin fold for hosting different metals within the same coordination sphere.
Glycine residues 10 and 43 are evolutionarily conserved across all known rubredoxins for critical structural reasons. Positioned immediately after the first cysteine in each Cys-X-Y-Cys metal-binding loop (Cys9-Gly10 and Cys42-Gly43), their lack of a side chain (Cβ atom) is essential. Molecular modeling and mutational analysis demonstrate that substituting Gly10 or Gly43 with residues possessing β-carbon atoms (e.g., alanine, valine) introduces significant steric strain [2] [3] [7].
A network of specific hydrogen bonds plays a vital role in stabilizing the Fe(SCys)₄ site and tuning its redox properties in CpRd. Key interactions identified through high-resolution crystal structures (≤ 1.5 Å) include:
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